1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Overview

Description

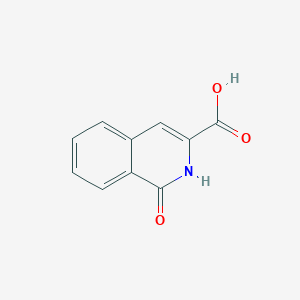

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This compound is known for its unique structure, which includes an isoquinoline core with a carboxylic acid group at the 3-position and a keto group at the 1-position. It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and functional group transformations . Industrial production methods may involve the use of flow chemistry and metal-catalyzed reactions to achieve high yields and purity . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure the efficient production of the compound .

Chemical Reactions Analysis

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Scientific Research Applications

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is used in pharmaceutical research for drug discovery and development. Isoquinoline-3-carboxylic acid's structure attracts chemists because of the many modification variants and the possibility of converting the carboxyl group into esters, amides, and heterocycles. The main methods for synthesizing these compounds involve the condensation of 1-isochromenones with ammonia or amines, or the reaction of o-formylbenzoic acids with glycine derivatives, cyclic analogs, or nitrogen-containing Horner-Wadsworth-Emmons reagents.

Medicinal Chemistry Applications

The inbuilt 2-N-hydroxy-1-oxo-3-carboxylic acid of isoquinolone was designed to mimic pyrophosphate for hepatitis C NS5B polymerase . Various 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated as inhibitors of HCV NS5B polymerase .

Biological Activities

This compound demonstrates biological activities, particularly in cancer research, with studies indicating anti-tumor properties against melanoma cells in mouse models. It has also been explored as a potential inhibitor of enzymes related to viral replication, suggesting its relevance in antiviral drug development.

Chemical Storage and Safety

This compound should be stored in a sealed, dry environment at room temperature. It is also labeled as a skin irritant and harmful if swallowed, and may cause respiratory and serious eye irritation .

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isocarbostyril | Isoquinoline derivative | Exhibits neuroprotective effects |

| 2-Hydroxyisoquinoline | Hydroxy derivative | Known for anti-inflammatory properties |

| Quinolinic Acid | Quinoline derivative | Functions as a neurotoxin |

Mechanism of Action

The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system . The compound’s effects are mediated through its binding to the active site of the enzyme, leading to the inhibition of its catalytic activity .

Comparison with Similar Compounds

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:

2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and biological activities.

1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains additional hydrogen atoms, resulting in different reactivity and applications.

2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid: . The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a synthetic compound belonging to the class of isoquinoline derivatives. Its molecular formula is , with a molecular weight of approximately 189.17 g/mol. The compound features a bicyclic structure, characterized by an isoquinoline moiety with a carboxylic acid group at the 3-position and a carbonyl group at the 1-position. This unique structural arrangement contributes to its diverse chemical properties and biological activities.

Biological Activity Overview

Research has identified several significant biological activities associated with this compound, particularly in the fields of oncology and virology.

Antitumor Activity

This compound exhibits notable anti-tumor properties. Studies have demonstrated its effectiveness against melanoma cells in mouse models, indicating potential as an anti-cancer agent. In vitro studies utilizing the MCF-7 cell line (a breast cancer model) showed that derivatives of this compound displayed strong anticancer activity compared to standard treatments like Doxorubicin (Dox) .

Table 1: Anticancer Activity Against MCF-7 Cell Line

| Compound | IC₅₀ (µM) | Comparison to Dox |

|---|---|---|

| This compound | 9.5 | Moderate |

| Doxorubicin | 0.5 | Reference |

The mechanism underlying its anti-tumor activity appears to involve the induction of apoptosis in cancer cells, possibly through modulation of various signaling pathways.

Antiviral Properties

In addition to its anti-tumor effects, this compound has been investigated for its potential as an inhibitor of hepatitis C virus (HCV) NS5B polymerase. A derivative known as 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid was designed as a pyrophosphate mimic for HCV NS5B polymerase, showing moderate inhibitory potency with IC₅₀ values of 9.5 µM for inorganic pyrophosphate generation and 5.9 µM for NTP incorporation by the NS5B enzyme .

Table 2: Inhibition Potency Against HCV NS5B Polymerase

| Compound | IC₅₀ (µM) | EC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | 9.5 | 15.7 | Good |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, influencing multiple signaling pathways. The presence of both carbonyl and carboxylic acid groups allows for versatile reactivity and interaction with biological systems that may not be present in similar compounds .

Case Studies

Several studies have explored the synthesis and evaluation of analogs derived from this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer effects using the MTT assay on MCF-7 cells. Compounds showed varying degrees of activity, with some demonstrating significantly higher efficacy than Dox .

- Antiviral Activity : Research focused on the design of compounds that mimic pyrophosphate binding sites on HCV NS5B polymerase revealed promising results for derivatives based on the original structure .

Properties

IUPAC Name |

1-oxo-2H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWCUACNBIYDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299558 | |

| Record name | 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-13-9 | |

| Record name | 1,2-Dihydro-1-oxo-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7509-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407253 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007509139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7509-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7509-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives interesting for HCV drug development?

A: These compounds exhibit structural features that mimic pyrophosphate, a crucial component for the function of the HCV NS5B polymerase. This enzyme plays a vital role in viral replication, making it an attractive target for antiviral drug development []. By mimicking pyrophosphate, these derivatives can potentially interfere with the enzyme's activity and inhibit viral replication.

Q2: How do these compounds interact with the HCV NS5B polymerase?

A: Research suggests that 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives, a specific subset within this class of compounds, can bind to the active site of the NS5B polymerase []. Molecular docking studies indicate that these compounds occupy a similar position within the active site as uridine triphosphate (UTP), a natural substrate of the polymerase []. This binding interaction likely hinders the enzyme's ability to incorporate nucleotides during viral RNA synthesis, thereby interfering with viral replication.

Q3: What structural modifications have been explored and how do they affect the inhibitory activity?

A: Scientists have synthesized a series of 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives with variations in their substituents []. These modifications aimed to investigate the structure-activity relationship and identify derivatives with enhanced inhibitory potency. Notably, compound 11c, bearing specific substituents, demonstrated promising inhibitory activity against the HCV NS5B polymerase with an IC₅₀ value of 5.9 μM in an NTP incorporation assay [].

Q4: Beyond their potential as antiviral agents, are there other applications for this compound derivatives?

A: While the research primarily focuses on their antiviral potential, these compounds also exhibit interesting chemical reactivity. For instance, 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives can undergo a fascinating series of reactions involving tautomerization, C-3 hydroxylation, and an α-ketol rearrangement under specific conditions []. This transformation highlights their potential as versatile building blocks in organic synthesis, potentially leading to the development of novel compounds with diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.